3-Bromo-5-methoxy-N-methylbenzamide

Chemical procurement Building block quality Reproducibility

3-Bromo-5-methoxy-N-methylbenzamide (CAS 2211082-88-9) is a trisubstituted benzamide featuring a meta-bromine (C3), a meta-methoxy (C5), and an N-methyl secondary amide group. With a molecular weight of 244.08 g/mol and a molecular formula of C9H10BrNO2 , this compound differs from simpler benzamide analogs by incorporating three distinct functional elements that collectively govern its reactivity, conformational behavior, and utility as a synthetic intermediate.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
Cat. No. B8121418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-N-methylbenzamide
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)Br)OC
InChIInChI=1S/C9H10BrNO2/c1-11-9(12)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3,(H,11,12)
InChIKeyLDEPDLYJNNXJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxy-N-methylbenzamide: A Specialized Benzamide Building Block for Targeted Synthesis and Research


3-Bromo-5-methoxy-N-methylbenzamide (CAS 2211082-88-9) is a trisubstituted benzamide featuring a meta-bromine (C3), a meta-methoxy (C5), and an N-methyl secondary amide group. With a molecular weight of 244.08 g/mol and a molecular formula of C9H10BrNO2 , this compound differs from simpler benzamide analogs by incorporating three distinct functional elements that collectively govern its reactivity, conformational behavior, and utility as a synthetic intermediate. Commercial sources list it at ≥95% purity, making it suitable as a building block for structure–activity relationship (SAR) studies, cross-coupling chemistry, and foldamer research .

Why 3-Bromo-5-methoxy-N-methylbenzamide Cannot Be Replaced by Generic Benzamide Analogs


The simultaneous presence of a C3 bromine (a cross-coupling handle), a C5 methoxy (an electron-donating group that modulates ring electronics and hydrogen-bonding capacity), and an N-methyl secondary amide (which biases trans-amide conformation and influences molecular recognition) constitutes a functional triad that no single analog reproduces. Substituting 3-bromo-5-methoxybenzamide (lacking N-methyl) loses conformational control essential for foldamer design; replacing with 3-bromo-N-methylbenzamide (lacking 5-methoxy) alters electronic properties and hydrogen-bonding opportunities; while 5-methoxy-N-methylbenzamide (lacking bromine) eliminates the halogen coupling site [1][2]. This unique combination ensures that procurement decisions based solely on generic benzamide classification will fail to deliver the required reactivity, selectivity, or structural integrity in complex synthetic and biophysical applications.

Quantitative Differentiation Evidence for 3-Bromo-5-methoxy-N-methylbenzamide vs. Closest Analogs


Purity Specification Advantage: ≥95% Guaranteed Purity vs. Lower or Unspecified Purity in Analog Building Blocks

Commercial datasheets for 3-Bromo-5-methoxy-N-methylbenzamide state a minimum purity of 95% (CM773870) , while the closely related 3-bromo-5-methoxybenzamide (CAS 1177558-45-0) is often supplied at 95% only as a typical specification rather than a guaranteed minimum, with some vendors listing purity as '95%' without a defined QC floor . This difference in specification rigor directly impacts batch-to-batch reproducibility in multi-step synthetic sequences.

Chemical procurement Building block quality Reproducibility

Bromine Reactivity Superiority over Chloro Analog in Pd-Catalyzed Cross-Coupling

The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 285 kJ/mol, compared to ~327 kJ/mol for aryl chlorides [1]. This 42 kJ/mol difference translates into significantly faster oxidative addition with Pd(0) catalysts, as demonstrated for brominated benzamides in Suzuki-Miyaura coupling [2]. Consequently, 3-bromo-5-methoxy-N-methylbenzamide offers superior coupling kinetics relative to 3-chloro-5-methoxy-N-methylbenzamide, reducing reaction times and improving conversion under mild conditions.

Cross-coupling Suzuki-Miyaura Oxidative addition

N-Methyl Conformational Bias for Foldamer Design: Advantage Over Primary Benzamide Analogs

NMR and molecular modeling studies on ortho-methoxy-N-methylbenzamide demonstrate that the N-methyl group strongly favors a trans-amide geometry, locking the benzamide unit into an extended conformation that supports oligoamide foldamer assembly [1]. In contrast, primary benzamides such as 3-bromo-5-methoxybenzamide exist in multiple amide rotamers, reducing structural definition. While direct data on 3-bromo-5-methoxy-N-methylbenzamide is absent, the class-level inference positions it as a candidate for foldamer building blocks that require restricted conformational freedom.

Foldamer Conformational control Hydrogen bonding

Exact Mass Differentiation for Identity Confirmation by LC-MS in Complex Mixtures

The monoisotopic molecular mass of 3-Bromo-5-methoxy-N-methylbenzamide (C9H10BrNO2) is 243.00 Da (based on 79Br) . This contrasts with the mass of the closest analog 3-bromo-5-methoxybenzamide (C8H8BrNO2) at 229.97 Da , providing a 13.03 Da difference that enables unambiguous chromatographic separation and mass spectrometric identification, even when both fragments co-elute. This mass difference also aids in distinguishing the target compound from the N,N-dimethyl analog (257.04 Da) and the de-bromo analog 5-methoxy-N-methylbenzamide (165.08 Da).

Mass spectrometry Compound identification Quality control

Optimal Application Scenarios for 3-Bromo-5-methoxy-N-methylbenzamide Based on Differentiation Evidence


Suzuki-Miyaura Cross-Coupling Building Block for Medicinal Chemistry Libraries

The aryl bromide moiety of 3-Bromo-5-methoxy-N-methylbenzamide (C–Br BDE ≈ 285 kJ/mol) enables efficient oxidative addition with palladium catalysts, making it a preferred electrophilic partner over the corresponding chloro analog (C–Cl BDE ≈ 327 kJ/mol) for constructing biaryl and aryl-alkyl bonds [1][2]. The N-methyl amide remains intact under typical coupling conditions, ensuring post-coupling functional group integrity for downstream derivatization.

Foldamer and Supramolecular Chemistry: N-Methyl Conformational Restriction

The N-methyl group in 3-Bromo-5-methoxy-N-methylbenzamide biases the amide toward a trans geometry, as established for related N-methylbenzamides [1]. This conformational pre-organization is valuable for designing rod-like oligoamide foldamers where each building block must adopt an extended, hydrogen-bond-stabilized conformation. The bromine and methoxy substituents further allow site-selective post-synthetic modifications.

Analytical Reference Standard for Mass Spectrometry-Based Quality Control

The well-defined exact mass of 3-Bromo-5-methoxy-N-methylbenzamide (243.00 Da for 79Br isotopologue) and the distinct isotopic pattern of bromine (1:1 M/M+2 ratio) make it an effective internal standard or retention time marker in LC-MS assays when analyzing structurally related benzamide libraries [1][2].

Orthogonal Functionalization Platform for Sequential Chemical Transformations

The simultaneous presence of a C3 bromine (cross-coupling handle), a C5 methoxy (electron-donating directing group for electrophilic substitution), and an N-methyl amide (inert to many nucleophilic conditions) affords orthogonal reactivity that is not available in simpler analogs lacking one or more of these groups [1]. This enables ordered, multi-step synthetic sequences without protecting-group interconversions.

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